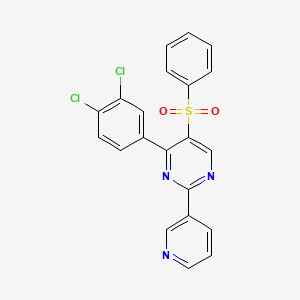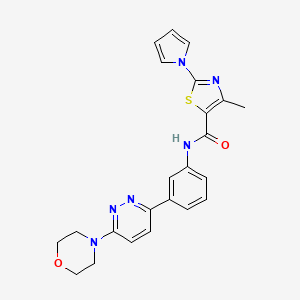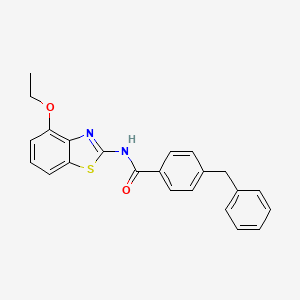
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine, also known as DCPP, is a synthetic compound of pyrimidine and sulfone derivatives. It is a white crystalline solid that is soluble in water and organic solvents. DCPP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. In addition, DCPP has been used as a building block for the synthesis of new compounds with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Structural and Binding Properties
Research has shown that pyrimidine and its derivatives, such as those closely related to the compound , exhibit significant structural and binding properties due to their presence in nucleic acids. For example, studies involving pyrimethamine, a compound structurally related to pyrimidine derivatives, reveal intricate hydrogen-bonding patterns and crystal structures, underscoring the role of sulfonate and carboxylate interactions. These interactions are critical in mimicking the binding modes seen in biological systems, suggesting potential applications in designing drugs with specific target interactions (Balasubramani, Muthiah, & Lynch, 2007).
Enzyme Inhibition
Compounds featuring the pyrimidine ring have been explored for their potential as enzyme inhibitors. For instance, various derivatives have been synthesized and evaluated for their ability to bind to dihydrofolic reductase, an enzyme critical in the folate metabolism pathway. This pathway is a target for anticancer and antimicrobial drugs, indicating the potential therapeutic applications of such compounds (Baker & Lourens, 1967).
Optical and Electronic Properties
The optical and electronic properties of pyrimidine derivatives are also of interest, particularly in fields such as nonlinear optics (NLO) and electronics. A study on thiopyrimidine derivatives illustrates their promising applications in NLO fields due to their significant structural parameters, bonding, and spectral characteristics. Such materials could be essential for developing new optoelectronic devices (Hussain et al., 2020).
Antimicrobial Activities
Moreover, the antimicrobial evaluation of novel pyrimidine compounds, including those with phenylsulfonyl groups, has demonstrated considerable activity against a range of bacteria and fungi. This suggests that derivatives of the compound in focus could serve as potential leads for developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Eigenschaften
IUPAC Name |
5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-17-9-8-14(11-18(17)23)20-19(29(27,28)16-6-2-1-3-7-16)13-25-21(26-20)15-5-4-10-24-12-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTZXORZMMXAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2826840.png)


![2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride](/img/structure/B2826843.png)
![3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2826846.png)
![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2826847.png)
![4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2826849.png)
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)
![Ethyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2826854.png)


